6-Amino-4-(6-nitro-1,3-benzodioxol-5-yl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
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Overview
Description
6-Amino-4-(6-nitro-1,3-benzodioxol-5-yl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a complex organic compound with a unique structure It is characterized by the presence of multiple functional groups, including an amino group, a nitro group, a benzodioxole moiety, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-4-(6-nitro-1,3-benzodioxol-5-yl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the Benzodioxole Moiety: The benzodioxole group is introduced through a reaction involving 5-bromo-benzo dioxole, PdCl2, xantphos, and Cs2CO3 in 1,4-dioxane at 130°C.
Cyclization: The cyclization step involves the reaction of ethyl bromoacetate with NaH in DMF at 50°C for 2 hours.
Introduction of the Pyrazole Ring: The pyrazole ring is formed by reacting fused heteroaryl halides with PdCl2, xantphos, and Cs2CO3 in toluene under reflux for 24 hours.
Final Steps:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
6-Amino-4-(6-nitro-1,3-benzodioxol-5-yl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and phenyl groups.
Reduction: Reduction reactions can target the nitro group, converting it to an amino group.
Substitution: Substitution reactions can occur at the benzodioxole and pyrazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve halogenating agents like N-bromosuccinimide (NBS) and nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitroso or nitro derivatives, while reduction of the nitro group can produce diamino derivatives.
Scientific Research Applications
6-Amino-4-(6-nitro-1,3-benzodioxol-5-yl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.
Biological Research: The compound is used in studies investigating its effects on various biological pathways and its potential as a therapeutic agent for different diseases.
Mechanism of Action
The mechanism of action of 6-Amino-4-(6-nitro-1,3-benzodioxol-5-yl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes involved in cell cycle regulation and apoptosis, such as tubulin and topoisomerases.
Pathways Involved: It modulates pathways related to cell proliferation, DNA repair, and apoptosis, leading to the inhibition of cancer cell growth and induction of cell death.
Comparison with Similar Compounds
Similar Compounds
- 6-Amino-4-(1,3-benzodioxol-5-yl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
- 6-Amino-4-(6-nitro-1,3-benzodioxol-5-yl)-3-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Uniqueness
6-Amino-4-(6-nitro-1,3-benzodioxol-5-yl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical modifications, making it a versatile compound for research and development.
Properties
Molecular Formula |
C20H13N5O5 |
---|---|
Molecular Weight |
403.3 g/mol |
IUPAC Name |
6-amino-4-(6-nitro-1,3-benzodioxol-5-yl)-3-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |
InChI |
InChI=1S/C20H13N5O5/c21-8-12-16(11-6-14-15(29-9-28-14)7-13(11)25(26)27)17-18(10-4-2-1-3-5-10)23-24-20(17)30-19(12)22/h1-7,16H,9,22H2,(H,23,24) |
InChI Key |
DIKVNLKABHQPLJ-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)C3C(=C(OC4=NNC(=C34)C5=CC=CC=C5)N)C#N)[N+](=O)[O-] |
Origin of Product |
United States |
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